A Technical Guide to the Synthesis, Characterization, and Novel Applications of Tri-n-butylfluorotin
A Technical Guide to the Synthesis, Characterization, and Novel Applications of Tri-n-butylfluorotin
Abstract
Organotin compounds, characterized by the presence of at least one tin-carbon bond, represent a versatile class of organometallic molecules with significant industrial and emerging biomedical applications.[1] Among these, tri-substituted organotins (R₃SnX) exhibit the highest degree of biological activity, a property that has catalyzed extensive research into their potential as therapeutic agents.[2] This guide provides an in-depth exploration of Tri-n-butylfluorotin, a compound that synergistically combines the potent bioactivity of the tributyltin moiety with the unique physicochemical advantages conferred by a fluorine ligand. We present a detailed, field-proven protocol for its synthesis via halide exchange, a comprehensive workflow for its structural and purity characterization using modern spectroscopic techniques, and a forward-looking analysis of its novel applications, particularly in the realm of anticancer drug development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of fluorinated organometallics.
The Rationale for Tri-n-butylfluorotin: A Convergence of Bioactivity and Fluorine Chemistry
The utility of organotin(IV) compounds spans a wide spectrum, from catalysts and polymer stabilizers to potent biocidal agents.[2][3] Their biological efficacy is structurally dependent, with the general order of toxicity and activity being R₃SnX >> R₂SnX₂ > RSnX₃.[2] The tributyltin cation, [ (n-Bu)₃Sn]⁺, is a particularly potent moiety, demonstrating significant cytotoxic effects that are being explored for chemotherapeutic applications.[3][4]
The choice to focus on the fluoride derivative is deliberate and rooted in established principles of medicinal chemistry. The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, known to enhance critical properties such as:
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Metabolic Stability: The strength of the carbon-fluorine bond can prevent enzymatic degradation, increasing the compound's in vivo half-life.
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Lipophilicity: Fluorination can significantly increase a molecule's ability to cross biological membranes, improving bioavailability and cellular uptake.[5]
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Binding Affinity: The high electronegativity of fluorine can alter the electronic profile of a molecule, potentially leading to stronger and more specific interactions with biological targets.[6]
Therefore, Tri-n-butylfluorotin stands as a compelling candidate for investigation, wedding the established biological activity of the organotin core with the proven pharmaceutical advantages of fluorination.
Synthesis of Tri-n-butylfluorotin: A Validated Protocol
The synthesis of Tri-n-butylfluorotin is most reliably achieved through a halide exchange reaction, starting from the more common and commercially available Tri-n-butyltin chloride (TBTCl). This method is efficient, high-yielding, and relies on fundamental chemical principles.
Underlying Principle: Nucleophilic Substitution
The reaction proceeds via a salt metathesis or nucleophilic substitution mechanism. The chloride ligand on the tin center is displaced by the more nucleophilic fluoride ion. The thermodynamic driving force for this reaction is the formation of a highly stable salt lattice (e.g., potassium chloride), which is often insoluble in the reaction solvent and can be easily removed by filtration.
Mandatory Safety Precautions
Trustworthiness: A protocol's integrity begins with safety. Trialkyltin compounds are highly toxic by all routes of exposure (inhalation, ingestion, and skin contact) and can affect the central nervous system.[7] All handling must be performed under the "basic prudent practices" supplemented with precautions for highly toxic compounds.[7]
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Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[8][9]
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Personal Protective Equipment (PPE): Wear chemically resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles at all times.[9]
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Emergency Procedures: In case of skin contact, immediately wash the affected area with soap and copious amounts of water for at least 15 minutes and remove contaminated clothing.[7][10] For eye contact, flush with water for 15 minutes and seek immediate medical attention.[7][8]
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Waste Disposal: All waste containing organotin compounds must be collected in a clearly labeled, dedicated hazardous waste container for proper disposal according to institutional guidelines.[7]
Experimental Protocol: Synthesis of Tri-n-butylfluorotin from TBTCl
Materials:
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Tri-n-butyltin chloride (TBTCl)
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Potassium fluoride (KF), anhydrous
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Ethanol, absolute
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Round-bottom flask with reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Filtration apparatus (e.g., Büchner funnel)
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Rotary evaporator
Procedure:
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Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of Tri-n-butyltin chloride in 100 mL of absolute ethanol. Stir until the solution is homogeneous.
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Addition of Fluoride Source: To the stirring solution, add 2.7 g of anhydrous potassium fluoride (a 1.5 molar equivalent).
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Causality Note: Using a slight excess of the fluoride salt ensures the complete conversion of the starting material. Anhydrous conditions are preferred to minimize the formation of Tri-n-butyltin oxide.
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Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 78°C for ethanol) with vigorous stirring. Maintain reflux for 4 hours.
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Workup & Isolation: Allow the reaction mixture to cool to room temperature. A white precipitate of potassium chloride (KCl) will have formed.
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Filtration: Separate the KCl precipitate from the solution by vacuum filtration. Wash the precipitate with a small amount of cold ethanol to recover any entrained product.
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Self-Validation Checkpoint: The presence of a significant amount of white, salt-like precipitate is the first indicator of a successful reaction.
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Purification: Transfer the filtrate to a clean round-bottom flask. Remove the ethanol solvent using a rotary evaporator. The resulting crude product, Tri-n-butylfluorotin, will be a colorless oil or a low-melting solid. Further purification can be achieved by vacuum distillation if necessary.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Tri-n-butylfluorotin via halide exchange.
Characterization: A Multi-faceted Approach to Structural Verification
Confirming the identity and purity of the synthesized Tri-n-butylfluorotin is a critical, self-validating process that relies on the convergence of data from multiple spectroscopic techniques.[11][12]
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise structure.
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¹H NMR: Will show characteristic multiplets for the n-butyl chains (a triplet for the terminal CH₃, and multiplets for the three CH₂ groups). The signals closest to the tin atom will show satellite peaks due to coupling with the ¹¹⁷Sn and ¹¹⁹Sn isotopes.
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¹³C NMR: Will display four distinct signals corresponding to the four unique carbons of the n-butyl groups. The carbon directly bonded to tin (Cα) will exhibit a large one-bond coupling constant (¹J(¹¹⁹Sn, ¹³C)).
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¹⁹F NMR: This is a definitive experiment. A single resonance will be observed, which will be split into a multiplet by the tin isotopes, showing characteristic ¹J(¹¹⁹Sn, ¹⁹F) and ¹J(¹¹⁷Sn, ¹⁹F) coupling constants.
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¹¹⁹Sn NMR: This experiment directly probes the tin nucleus. A single signal will be observed, with a chemical shift characteristic of a tetra-coordinate tin atom. The signal will be split into a doublet by the fluorine atom, confirming the Sn-F bond.
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Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. The spectrum will be dominated by C-H stretching and bending vibrations from the butyl groups. The most diagnostic peaks are the asymmetric and symmetric Sn-C stretching vibrations (typically in the 600-500 cm⁻¹ range) and the crucial Sn-F stretching vibration (expected in the 350-300 cm⁻¹ range).[11]
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Mass Spectrometry (MS): MS provides the molecular weight and elemental information. The mass spectrum will show a molecular ion peak [M]⁺. A key feature is the characteristic isotopic cluster for tin, which has several stable isotopes, providing a definitive fingerprint for the presence of a single tin atom in the molecule.[11]
Summary of Expected Characterization Data
| Technique | Expected Observation | Purpose |
| ¹H NMR | ~0.9 ppm (triplet, 9H, CH₃), ~1.3-1.6 ppm (multiplets, 18H, CH₂CH₂CH₃) | Confirms the presence and integrity of the n-butyl chains. |
| ¹³C NMR | Four signals between ~10-40 ppm. The signal for the carbon attached to Sn will show large ¹J(Sn,C) coupling. | Confirms the carbon skeleton and the direct Sn-C bond. |
| ¹⁹F NMR | A single resonance with satellite peaks from coupling to ¹¹⁷/¹¹⁹Sn. | Unequivocally confirms the presence of the fluorine atom and its bond to the tin center. |
| ¹¹⁹Sn NMR | A single resonance, split into a doublet by the fluorine atom (¹J(Sn,F)). | Directly confirms the Sn-F bond and the chemical environment of the tin atom. |
| IR | ~2900 cm⁻¹ (C-H stretch), ~1460 cm⁻¹ (C-H bend), ~500-600 cm⁻¹ (Sn-C stretch), ~300-350 cm⁻¹ (Sn-F stretch). | Confirms the presence of key functional bonds, especially the tin-carbon and tin-fluorine bonds. |
| MS | Molecular ion peak corresponding to C₁₂H₂₇FSn. A characteristic isotopic pattern for tin will be clearly visible. Fragmentation may show loss of butyl groups. | Confirms the molecular weight and elemental formula, providing definitive evidence for the presence of one tin atom. |
Novel Applications in Drug Development
While organotin compounds have a history as biocides, their potential in medicine is an area of active and promising research.[1][2] Tri-n-butylfluorotin is positioned to be a valuable tool in this field, particularly as an anticancer agent.
Anticancer Activity: A Primary Focus
Numerous studies have shown that organotin(IV) compounds, especially tri-organotin carboxylates and halides, exhibit potent cytotoxicity against various human cancer cell lines, in many cases demonstrating lower IC₅₀ values than the clinical standard, cisplatin.[3][4] The mechanism of action is often multifactorial but frequently involves the induction of apoptosis (programmed cell death) via the intrinsic mitochondrial pathway.[3]
The introduction of the fluorine atom is hypothesized to enhance this inherent activity. By increasing lipophilicity, Tri-n-butylfluorotin may achieve higher intracellular concentrations. Furthermore, its enhanced metabolic stability could lead to a more sustained therapeutic effect.
Potential as a Promoter of Cell Transformation
Research has indicated that Tri-n-butyltin chloride can promote morphological transformation in cell lines like C3H10T1/2.[13] While this suggests a need for careful toxicological evaluation, it also points to a profound ability to interact with cellular signaling pathways. Understanding and harnessing these interactions could open new avenues for therapeutic intervention, potentially in areas like regenerative medicine or targeted cell differentiation, though such applications are highly speculative and require extensive future research.
Diagram of a Potential Mechanism of Action
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